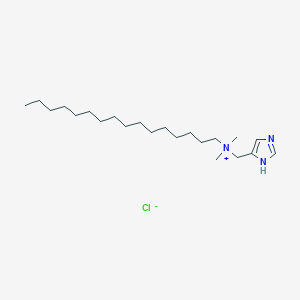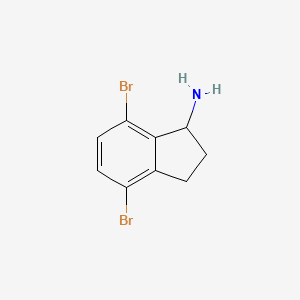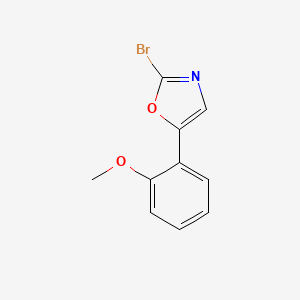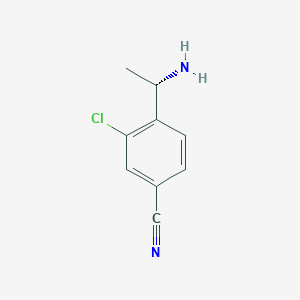![molecular formula C6H4ClN3O2S2 B12975894 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a sulfonamide group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophene derivatives.
Pyrimidone Formation: The 2-aminothiophene is then reacted with formamide or similar reagents to form the pyrimidone ring.
Chlorination: The pyrimidone derivative is chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position.
Sulfonamide Formation: Finally, the chlorinated thieno[2,3-d]pyrimidine is reacted with sulfonamide reagents to introduce the sulfonamide group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, ensuring high yields and purity without the need for chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex structures
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used for chlorination.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorothieno[3,2-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H4ClN3O2S2 |
|---|---|
Peso molecular |
249.7 g/mol |
Nombre IUPAC |
2-chlorothieno[2,3-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-9-2-3-1-4(14(8,11)12)13-5(3)10-6/h1-2H,(H2,8,11,12) |
Clave InChI |
QEKHPJLBIWCHCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=NC(=NC=C21)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)

![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)






![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)


